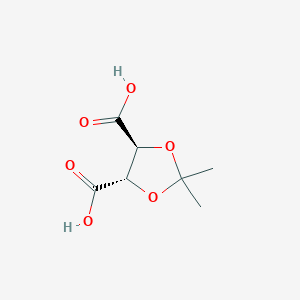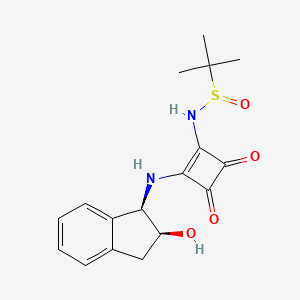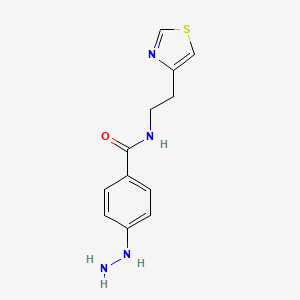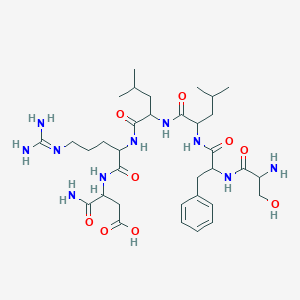
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound’s chirality arises from the presence of two stereocenters at the 4 and 5 positions of the dioxolane ring. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the reaction of dimethyl malonate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific stereochemical properties.
作用機序
The mechanism by which (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring’s unique structure allows it to fit into specific binding sites, making it a valuable tool in the study of molecular interactions.
類似化合物との比較
Similar Compounds
- **(S,S)-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanol)
- **((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Uniqueness
What sets (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of carboxylic acid groups. These features make it particularly useful in applications requiring precise control over molecular interactions and stereochemistry.
特性
分子式 |
C7H10O6 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC名 |
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChIキー |
ZJRYLTPWHABKIT-IMJSIDKUSA-N |
異性体SMILES |
CC1(O[C@@H]([C@H](O1)C(=O)O)C(=O)O)C |
正規SMILES |
CC1(OC(C(O1)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)


![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)



